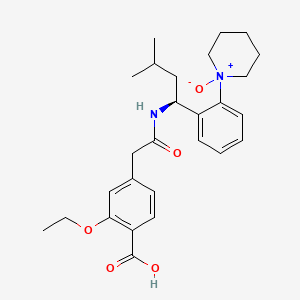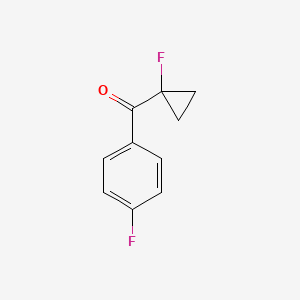
(1-Fluorocyclopropyl)(4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Fluorocyclopropyl)(4-fluorophenyl)methanone is a chemical compound that features a fluorinated cyclopropyl group attached to a fluorophenyl methanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Fluorocyclopropyl)(4-fluorophenyl)methanone can be achieved through several methods. One notable method involves the Stille cross-coupling reaction, where a (1-fluorocyclopropyl)tin reagent is used to introduce the fluorocyclopropyl group to an aryl halide . This reaction is catalyzed by palladium and is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Stille cross-coupling reactions. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and agrochemical applications.
Chemical Reactions Analysis
Types of Reactions
(1-Fluorocyclopropyl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Fluorocyclopropyl)(4-fluorophenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-Fluorocyclopropyl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its binding affinity and selectivity towards enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- (1-Chlorocyclopropyl)(4-fluorophenyl)methanone
- (1-Bromocyclopropyl)(4-fluorophenyl)methanone
- (1-Methylcyclopropyl)(4-fluorophenyl)methanone
Uniqueness
(1-Fluorocyclopropyl)(4-fluorophenyl)methanone is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various applications .
Properties
CAS No. |
103543-82-4 |
|---|---|
Molecular Formula |
C10H8F2O |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
(1-fluorocyclopropyl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C10H8F2O/c11-8-3-1-7(2-4-8)9(13)10(12)5-6-10/h1-4H,5-6H2 |
InChI Key |
MKMIWVARHSFMBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)C2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


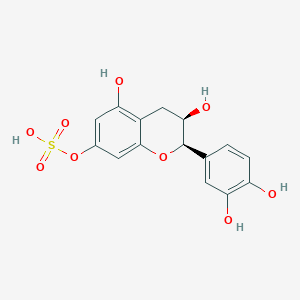
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B13448403.png)
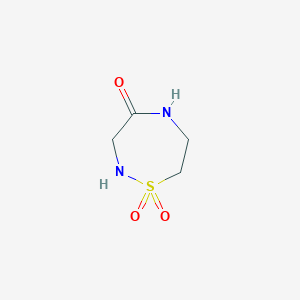
![3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoline]](/img/structure/B13448418.png)
![N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-[[1-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]azetidin-3-yl]amino]pyrimidine-4-carboxamide](/img/structure/B13448419.png)


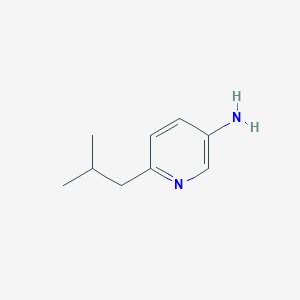
![1-Azabicyclo[3.2.1]octan-6-one hydrochloride](/img/structure/B13448435.png)
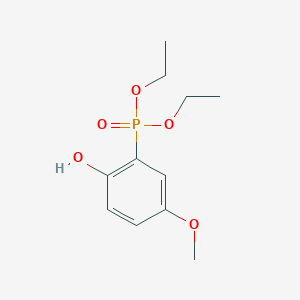
![1-[1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B13448440.png)
![Erythromycin, 2',4''-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime]; Oxacyclotetradecane, erythromycin deriv.](/img/structure/B13448450.png)
![bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13448454.png)
